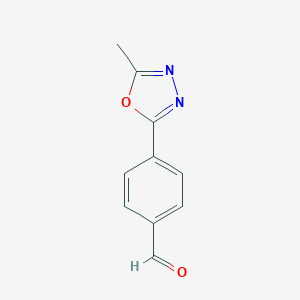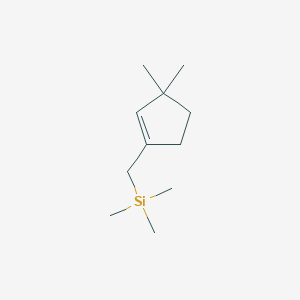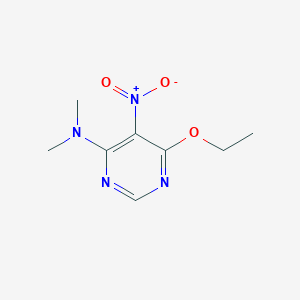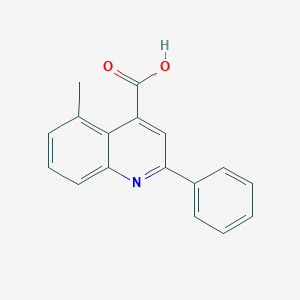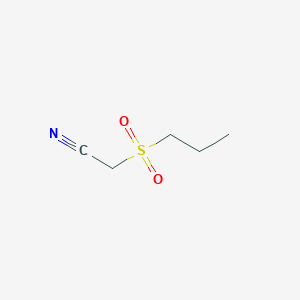![molecular formula C8H9NO2S2 B071171 [N-Methyl-N-(2-thienyl)thiocarbamoyl]acetic acid CAS No. 172896-63-8](/img/structure/B71171.png)
[N-Methyl-N-(2-thienyl)thiocarbamoyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MTTC is a thiocarbamoyl derivative of acetic acid that was first synthesized in the 1970s. It has been found to exhibit various biological activities, including antifungal, antiviral, and anticancer properties. Due to its unique structure and potential therapeutic applications, MTTC has become a subject of interest in scientific research.
Wirkmechanismus
The mechanism of action of MTTC is not fully understood. However, studies have suggested that MTTC may inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes. MTTC may also interfere with viral replication by inhibiting viral DNA polymerase. In cancer cells, MTTC has been found to induce apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
MTTC has been found to have various biochemical and physiological effects. In vitro studies have shown that MTTC can inhibit the growth of fungi and viruses. Additionally, MTTC has been found to induce apoptosis in cancer cells. However, the effects of MTTC on normal cells and tissues are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
MTTC has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Additionally, MTTC has been extensively studied, and its properties are well documented. However, there are also limitations to using MTTC in lab experiments. Its mechanism of action is not fully understood, and its effects on normal cells and tissues are not well characterized.
Zukünftige Richtungen
There are several future directions for research on MTTC. One area of interest is the development of MTTC-based antifungal and antiviral drugs. Additionally, further research is needed to fully understand the mechanism of action of MTTC and its effects on normal cells and tissues. Another area of interest is the development of MTTC-based anticancer drugs with improved efficacy and reduced toxicity.
In conclusion, MTTC is a synthetic compound with potential therapeutic applications in antifungal, antiviral, and anticancer treatments. Its unique structure and properties have made it a subject of interest in scientific research. Further studies are needed to fully understand the mechanism of action of MTTC and its effects on normal cells and tissues. However, the potential for MTTC-based drugs to improve human health is promising.
Synthesemethoden
MTTC can be synthesized in several ways, including the reaction of N-methylthiourea with 2-thiophenecarboxylic acid in the presence of phosphorus oxychloride. Another method involves the reaction of N-methylthiourea with 2-thiophenecarboxylic acid in the presence of thionyl chloride. The yield of MTTC can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
MTTC has been extensively studied for its potential therapeutic applications. It has been found to exhibit antifungal activity against various fungi, including Candida albicans and Aspergillus fumigatus. MTTC has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. Additionally, MTTC has been found to exhibit anticancer properties, with studies showing its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
172896-63-8 |
|---|---|
Produktname |
[N-Methyl-N-(2-thienyl)thiocarbamoyl]acetic acid |
Molekularformel |
C8H9NO2S2 |
Molekulargewicht |
215.3 g/mol |
IUPAC-Name |
3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid |
InChI |
InChI=1S/C8H9NO2S2/c1-9(6(12)5-8(10)11)7-3-2-4-13-7/h2-4H,5H2,1H3,(H,10,11) |
InChI-Schlüssel |
OEWHLFKYNGTAQS-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CS1)C(=S)CC(=O)O |
Kanonische SMILES |
CN(C1=CC=CS1)C(=S)CC(=O)O |
Synonyme |
Propanoic acid, 3-(methyl-2-thienylamino)-3-thioxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



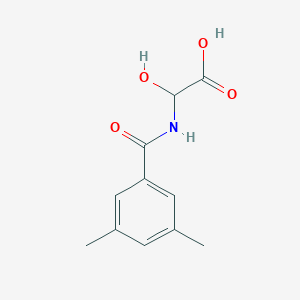



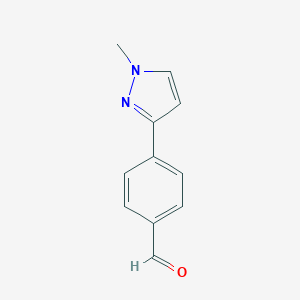
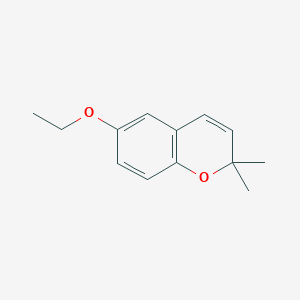
![6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B71098.png)

